molecular formula C34H34ClN3O2S2 B11964344 (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964344
M. Wt: 616.2 g/mol
InChI Key: BDAXYBIOLGQGAP-VAMRJTSQSA-N
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Description

The compound (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Core: This is achieved through the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Coupling: The final step involves coupling the pyrazole-thiazolidinone intermediate with the chlorobenzyl ether derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.

    Purification Techniques: Use of recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one: undergoes several types of chemical reactions:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
  • (-)-Carvone

Uniqueness

Compared to similar compounds, (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C34H34ClN3O2S2

Molecular Weight

616.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H34ClN3O2S2/c1-2-3-4-5-6-10-21-37-33(39)31(42-34(37)41)22-27-23-38(29-11-8-7-9-12-29)36-32(27)26-15-19-30(20-16-26)40-24-25-13-17-28(35)18-14-25/h7-9,11-20,22-23H,2-6,10,21,24H2,1H3/b31-22-

InChI Key

BDAXYBIOLGQGAP-VAMRJTSQSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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